molecular formula C18H23N5O6S B10966560 propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Katalognummer: B10966560
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: FEPMFGGHUZOGFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of bonds and functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific functional groups with others, allowing for the creation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action for ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene and pyrazole derivatives.

    Other similar compounds: include those with similar functional groups and structural motifs, such as thiophene carboxylates and pyrazole carboxamides.

Uniqueness

The uniqueness of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C18H23N5O6S

Molekulargewicht

437.5 g/mol

IUPAC-Name

propan-2-yl 5-(dimethylcarbamoyl)-2-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H23N5O6S/c1-8(2)29-18(26)11-9(3)14(17(25)21(5)6)30-16(11)19-15(24)13-12(23(27)28)10(4)20-22(13)7/h8H,1-7H3,(H,19,24)

InChI-Schlüssel

FEPMFGGHUZOGFJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.